molecular formula C8H13ClN2O2 B1420841 N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220035-59-5

N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1420841
M. Wt: 204.65 g/mol
InChI Key: XETNKUZIYCNBKF-UHFFFAOYSA-N
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Description

The compound is an amide derivative with a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Amides are a type of functional group that contain a carbonyl group linked to a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of amides include being typically solid at room temperature, having high melting and boiling points due to strong hydrogen bonds, and being good solvents .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride shows diverse applications in chemical synthesis and reactivity. For instance, furan-2-ylmethyl derivatives are involved in heteroaromatic decarboxylative Claisen rearrangement reactions, facilitating the production of heteroaromatic products (Craig et al., 2005). Additionally, these compounds have been used in the synthesis of spiro-lactams and polysubstituted pyrroles via oxidative cyclization, demonstrating their utility in creating complex organic structures (Peng et al., 2016).

Anticancer Activity

A significant application of N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride derivatives is in the realm of anticancer research. For example, 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have shown potential anticancer activity, particularly against leukemia cell lines (Horishny et al., 2021).

Antimicrobial and Antifungal Applications

These compounds are also notable for their antimicrobial and antifungal properties. Synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their derivatives has shown promising antimicrobial activity (Arora et al., 2013). Similarly, 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives have demonstrated significant antifungal effects (Kaplancıklı et al., 2013).

Structural Studies

Structural studies of these compounds, such as the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, have contributed to a better understanding of their chemical properties and potential applications (Subhadramma et al., 2015).

Future Directions

The future directions for research into this compound would depend on its properties and potential applications. It could be of interest in various fields such as pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-9-6-8(11)10-5-7-3-2-4-12-7;/h2-4,9H,5-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETNKUZIYCNBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(methylamino)acetamide hydrochloride

CAS RN

1220035-59-5
Record name Acetamide, N-(2-furanylmethyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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